molecular formula C14H7Cl2FN2S B3042886 2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine CAS No. 680215-88-7

2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B3042886
CAS No.: 680215-88-7
M. Wt: 325.2 g/mol
InChI Key: KIZVQSOSORWEHB-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic aromatic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by its attachment to the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reaction temperature is usually maintained between 80°C to 120°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts, such as palladium or copper, can also be employed to facilitate the coupling reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include dihydrothiazole derivatives.

Scientific Research Applications

2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(3-fluorophenyl)pyridine: Lacks the thiazole ring, making it less versatile in terms of reactivity and biological activity.

    2,6-Dichloro-4-(3-fluorophenyl)thiazole:

    2,6-Dichloro-4-(3-fluorophenyl)-1,3-thiazole: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine is unique due to the combination of pyridine and thiazole rings in its structure, along with the presence of chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-4-(3-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2S/c15-12-5-9(6-13(16)19-12)14-18-11(7-20-14)8-2-1-3-10(17)4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZVQSOSORWEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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